![molecular formula C27H49N3NaO8P B1260552 Cytarabine ocfosfate CAS No. 65093-40-5](/img/structure/B1260552.png)
Cytarabine ocfosfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytarabine ocfosphate is a pyrimidine ribonucleoside monophosphate.
Scientific Research Applications
Treatment Efficacy in Leukemia and Lymphoma
Cytarabine ocfosfate, also known as YNK01, is a novel prodrug of cytosine arabinoside (araC) with demonstrated efficacy in various hematologic malignancies. It exhibits a prolonged release of araC from hepatocytes into the systemic circulation, significantly enhancing its half-life. This characteristic leads to prolonged exposure of leukemic cells to the antineoplastic agent, suggesting its potential utility in treating chronic lymphocytic leukemia (CLL) and other blood cancers. In a case of refractory CLL, cytarabine ocfosfate induced a notable reduction in lymphocytosis, thrombocytopenia, and progressive B-symptoms, leading to ongoing partial remission (Braess et al., 1996). Furthermore, its efficacy has been observed in myelodysplastic syndrome, acute myelogenous leukemia (AML), and other leukemia types, with patients achieving remission or good response, indicating its potential as a valuable therapeutic option in these conditions (Nishi et al., 1996), (Inaba et al., 1994).
Prodrug Strategies and Delivery Systems
The development of cytarabine prodrugs and delivery systems is pivotal in enhancing its half-life, stability, and delivery, overcoming the limitations of traditional cytarabine therapy. Strategies like amino acid conjugate ValCytarabine and fatty acid derivative CP-4055 have been investigated, showing promise in treating leukemia and solid tumors. Additionally, liposomal formulations such as DepoCyt have gained approval for lymphomatous meningitis treatment. These advancements indicate the potential of cytarabine prodrugs and delivery systems in providing more effective cancer therapy (Chhikara & Parang, 2010).
Pharmacogenomic Biomarkers and Drug Formulations
Recent studies have highlighted the importance of pharmacogenomic biomarkers in predicting the response to cytarabine-based treatments. Variability in clinical response to leukemia and lymphoma treatments among patients may be associated with genetic variants related to metabolic enzymes, influencing the intracellular accumulation and retention of Ara-CTP. Understanding these biomarkers can significantly impact the routine management of blood cancers, helping clinicians in predicting responses to cytarabine-based therapies. Moreover, new drug formulations with optimized pharmacokinetics are under development, indicating the potential for improved therapeutic profiles (Di Francia et al., 2021).
properties
CAS RN |
65093-40-5 |
---|---|
Product Name |
Cytarabine ocfosfate |
Molecular Formula |
C27H49N3NaO8P |
Molecular Weight |
597.7 g/mol |
IUPAC Name |
sodium;[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl phosphate |
InChI |
InChI=1S/C27H50N3O8P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33;/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33);/q;+1/p-1/t22-,24-,25+,26-;/m1./s1 |
InChI Key |
JOJYUFGTMHSFEE-YONYXQDTSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
synonyms |
1-arabinofuranosylcytosine-5'-stearylphosphate cytarabine ocfosfate Fosteabine stearyl-ara-CMP YNK 01 YNK-01 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.